molecular formula C22H30O6 B1678177 Neoquassin CAS No. 76-77-7

Neoquassin

Cat. No. B1678177
CAS RN: 76-77-7
M. Wt: 390.5 g/mol
InChI Key: BDQNCUODBJZKIY-NUPPOKJBSA-N
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Description

Neoquassin is a triterpenoid found in Picrasma quassioides . It is a natural product with various potential applications .


Synthesis Analysis

Quassinoids, including Neoquassin, are degraded triterpenes reported from the members of the Simarouboidaea subfamily of Simaroubaceae . They are categorized into five distinct groups according to their basic skeleton, viz., C-18, C-19, C-20, C-22, and C-25 . A novel HPLC-based method employing molar absorption coefficient ratios to 4-hydroxybenzoic acid (4HBA) was developed for the determination of quassin and neoquassin in Jamaica quassia extract .


Molecular Structure Analysis

The molecular formula of Neoquassin is C22H30O6 . The IUPAC name is (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione . The molecular weight is 390.5 g/mol .


Chemical Reactions Analysis

Quassinoids, including Neoquassin, have been the subject of various chemical analyses due to their potential as antiplasmodial, anticancer, and anti-HIV compounds . Chromatographic techniques such as paper chromatography (PC), thin layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are utilized to isolate and quantify these secondary metabolites .


Physical And Chemical Properties Analysis

Neoquassin has a molecular weight of 390.5 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass is 390.20423867 g/mol .

Scientific Research Applications

Inhibition of CYP1A1

Neoquassin has been studied for its potential in inhibiting cytochrome P450 enzymes, particularly CYP1A1. This enzyme is responsible for the metabolism of various drugs and is known to be an activator of carcinogens. Research suggests that neoquassin exhibits moderate inhibition against CYP1A1, indicating its potential role in chemoprotection. This finding is significant as it provides a basis for developing more potent inhibitors of CYP1A1, which may have implications in preventing cancer (Shields et al., 2009).

Quantification in Food Additives

A novel method for quantifying neoquassin in food additives has been developed. This method, based on High-Performance Liquid Chromatography (HPLC) and using molar absorption coefficient ratios, provides a reliable way to measure levels of neoquassin in food additives and processed foods. This development is important for ensuring the safety and regulation of food products containing neoquassin (Nishizaki et al., 2015).

Enzyme-Linked Immunosorbent Assay for Quassinoids

A sensitive enzyme-linked immunosorbent assay (ELISA) has been developed for detecting quassin, neoquassin, and related compounds. This assay is capable of detecting these compounds at very low concentrations and is useful for studying the distribution of quassinoids in plants. This technique offers a valuable tool for research into the bioactivity and distribution of neoquassin in various species (Robins et al., 1984).

Future Directions

Given the potential of quassinoids as antiplasmodial, anticancer, and anti-HIV compounds, there is a revived interest in them as potential drug candidates . Their efficacy as combinatorial drugs coupled with structure–activity analysis has reclaimed novel structural leads for new drug development .

properties

IUPAC Name

11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQNCUODBJZKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871550
Record name 16-Hydroxy-2,12-dimethoxypicrasa-2,12-diene-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nigakihemiacetal B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Nigakihemiacetal B

CAS RN

76-77-7
Record name Neoquassin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoquassine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nigakihemiacetal B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230.5 - 231 °C
Record name Nigakihemiacetal B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
459
Citations
EP Clark - Journal of the American Chemical Society, 1937 - ACS Publications
… The other, which melts at 226, was named “neoquassin.” A … Studies upon neoquassin similar to those made on quassin … isomers and the reactions of neoquassin are similar to those of …
Number of citations: 35 pubs.acs.org
KR Hanson, DB Jaquiss, JA Lamberton… - Journal of the …, 1954 - pubs.rsc.org
… neoquassin, results which suggest that neoquassin in the reaction mixture exists as the @-form. With ethanethiol in ethereal hydrogen chloride neoquassin … from neoquassin and the …
Number of citations: 17 pubs.rsc.org
R Adams, WM Whaley - Journal of the American Chemical Society, 1950 - ACS Publications
… , or almost midway between the values for isoquassin (+33) and neoquassin (+46.6). It … neoquassin and isoquassin, and its melting point is not depressed by admixture with neoquassin …
Number of citations: 12 pubs.acs.org
G Sarais, M Cossu, S Vargiu, P Cabras… - Journal of agricultural …, 2010 - ACS Publications
Quassia amara wood chips are used by organic farmers as a valid alternative to synthetic insecticides. The powder of Q. amara contains high levels of quassin, neoquassin and …
Number of citations: 12 pubs.acs.org
E London, A Robertson, H Worthington - Journal of the Chemical …, 1950 - pubs.rsc.org
… Thus, when a solution of the quassin-neoquassin mixture in 5% methanolic potassium … with water the neoquassin only is precipitated After the separation of the neoquassin the quassin …
Number of citations: 0 pubs.rsc.org
A Tada, N Sugimoto, K Sato, T Akiyama… - Shokuhin Eiseigaku …, 2009 - scholar.archive.org
Jamaica quassia extract is a natural bittering agent used as a food additive in Japan. The main constituents of the extract have already been reported to be quassin and neoquassin. In …
Number of citations: 11 scholar.archive.org
RJS Beer, DBG Jaquiss, A Robertson… - Journal of the Chemical …, 1954 - pubs.rsc.org
… A phenol formed by the dehydrogenation of neoquassin with selenium (Part I, Zoc. cit.) has … Subsequently, the dehydrogenation of neoquassin was carried out on a larger scale and from …
Number of citations: 1 pubs.rsc.org
EP Clark - Journal of the American Chemical Society, 1937 - ACS Publications
… “quassin” for the first isomer and call the second “neoquassin.” Both compounds havetwo methoxyl groups. When treated with boiling 3.5% hydrochloric acid, quassin loses one methoxyl …
Number of citations: 61 pubs.acs.org
Y Nishizaki, A Tada, K Ishizuki, Y Ito… - … zasshi. Journal of the …, 2015 - europepmc.org
… , neoquassin, and 4HBA, the molar absorption coefficient ratios of quassin and neoquassin to … Quassin and neoquassin were quantified in food additives by qNMR and HPLC based on …
Number of citations: 17 europepmc.org
R Villalobos, D Marmillod, R Ocampo, G Mora… - II WOCMAP Congress …, 1997 - actahort.org
Because of the quassinoids present in its tissues, the tropical shrub, Quassia amara (Simaroubaceae) is used to make medicinal extracts and insecticides. By means of high …
Number of citations: 20 www.actahort.org

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